2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is a compound that features a cyclopropylamino group, a methyl group, and a pyrazolyl group attached to a butanamide backbone
Preparation Methods
The synthesis of 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the cyclopropylamino group: This step involves the reaction of a suitable amine with a cyclopropyl halide.
Coupling of the pyrazole and cyclopropylamino groups: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.
Final assembly: The final step involves the formation of the butanamide backbone through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazolyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate: This compound has a similar structure but with an ester group instead of an amide group.
2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid: This compound features a carboxylic acid group instead of an amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C11H18N4O/c1-11(10(12)16,14-9-3-4-9)5-8-15-7-2-6-13-15/h2,6-7,9,14H,3-5,8H2,1H3,(H2,12,16) |
InChI Key |
KDFFLBYMVNCANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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